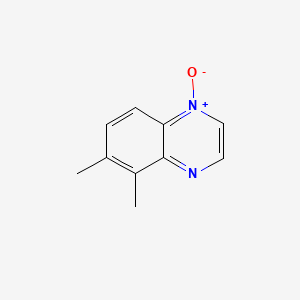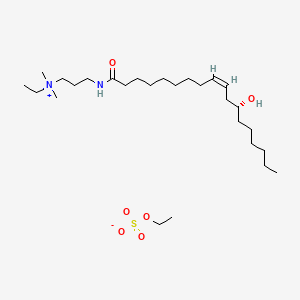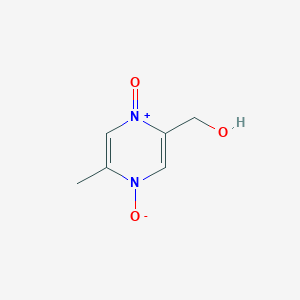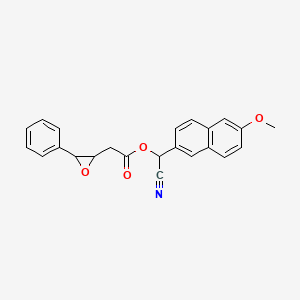
Phome
Übersicht
Beschreibung
Phome is a type of small molecule that is used to study the biochemical and physiological effects of a variety of substances. It is a synthetic molecule that has been developed for use in laboratory experiments and is used to study the effects of various molecules on the body. Phome is an important tool in the study of the effects of drugs, toxins, and other molecules on the body. It is also used to study the biochemical and physiological effects of various substances on the body.
Wissenschaftliche Forschungsanwendungen
Metabolic Engineering of Poly(3-Hydroxyalkanoates) From DNA to Plastic
:
- Summary: This paper discusses the potential applications of poly(3-hydroxyalkanoates) (PHAs), a class of microbially produced polyesters, as conventional plastics. The study explores the genetic and metabolic engineering of PHA-producing organisms for commercial PHA production.
- Authors: Lara L. Madison, G. Huisman (1999).
- Journal: Microbiology and Molecular Biology Reviews.
- Read more.
Phytozome A Comparative Platform for Green Plant Genomics
:
- Summary: This paper describes Phytozome, a comparative hub for plant genome and gene family data and analysis, providing a view of the evolutionary history of every plant gene.
- Authors: D. Goodstein et al. (2011).
- Journal: Nucleic Acids Research.
- Read more.
Phytome A Platform for Plant Comparative Genomics
:
- Summary: Phytome is an online resource for comparative genomics, providing data on protein sequences, family assignments, and functional annotations across various plant taxa.
- Authors: S. Hartmann et al. (2005).
- Journal: Nucleic Acids Research.
- Read more.
Phonon Counting and Intensity Interferometry of a Nanomechanical Resonator :
- Summary: This research explores the quantum properties of macroscopic mechanical objects using optical probes and single-photon detection, focusing on a silicon nanomechanical resonator.
- Authors: Justin D. Cohen et al. (2014).
- Journal: Nature.
- Read more.
Anisole as a Solvent for Organic Electrochemistry :
- Summary: The paper investigates the use of anisole (PhOMe) as a solvent for electrochemistry of various π-electron systems, highlighting its benefits over other solvents.
- Authors: J. Jaworski et al. (2005).
- Journal: Journal of Electroanalytical Chemistry.
- Read more.
Phylomemetic Patterns in Science Evolution – The Rise and Fall of Scientific Fields :
- Summary: This paper introduces a method for reconstructing the cognitive evolution of science using big data from digital libraries, modeled as lineage relationships between scientific fields.
- Authors: David Chavalarias, Jean-Philippe Cointet (2013).
- Journal: PLoS ONE.
- Read more.
The PhenX Toolkit Get the Most From Your Measures
:
- Summary: This paper discusses the PhenX project, aimed at identifying high-priority measures for research domains to facilitate replication and validation across studies.
- Authors: Carol M. Hamilton et al. (2011).
- Journal: American Journal of Epidemiology.
- Read more.
Eigenschaften
IUPAC Name |
[cyano-(6-methoxynaphthalen-2-yl)methyl] 2-(3-phenyloxiran-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-26-19-10-9-16-11-18(8-7-17(16)12-19)21(14-24)27-22(25)13-20-23(28-20)15-5-3-2-4-6-15/h2-12,20-21,23H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOVBSWOWQLAJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(C#N)OC(=O)CC3C(O3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phome | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



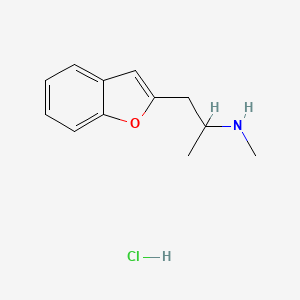

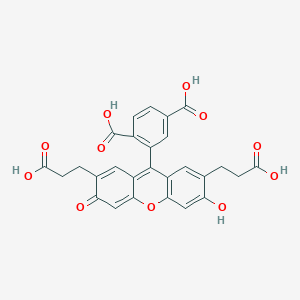
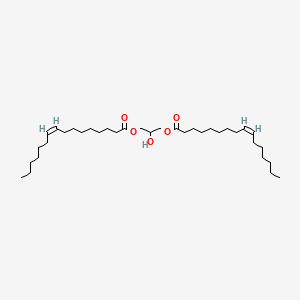
![2-Ethyl-7-methylthieno[2,3-c]pyridine](/img/structure/B570529.png)
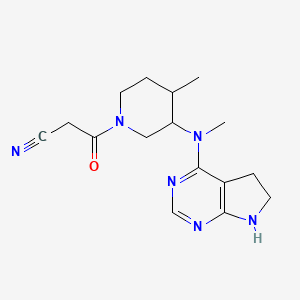
![N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B570532.png)
